
1-Aminoisoquinolin-7-ol
Description
Significance of the Isoquinoline Scaffold in Chemical Research
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structure of paramount importance in the field of medicinal chemistry. ontosight.ainih.gov It consists of a benzene ring fused to a pyridine ring. This structural motif is considered a "privileged scaffold" because its derivatives exhibit a vast array of biological activities, making them a frequent focus of drug discovery and development. nih.govnih.gov Isoquinoline-based compounds are integral to modern medicinal chemistry, with researchers consistently exploring efficient synthetic methods for their creation. ontosight.ainih.gov
The therapeutic potential of the isoquinoline framework is remarkably broad, with derivatives demonstrating a wide spectrum of pharmacological activities. ontosight.ainih.gov These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. ontosight.airesearchgate.netwisdomlib.org The structural diversity of isoquinoline alkaloids and their synthetic analogs has led to their investigation for treating a multitude of diseases, such as cancer, infections, diabetes, and neurological disorders. ontosight.ainih.gov At least 38 therapeutic drugs based on the isoquinoline core are in clinical use or trials, underscoring the scaffold's significant role in pharmacology. nih.gov The continuous development of novel synthetic strategies to access these frameworks highlights the sustained interest from both synthetic organic and medicinal chemists. nih.govorganic-chemistry.org
Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives
Activity | Description | Reference(s) |
---|---|---|
Anticancer | Derivatives have shown potent cytotoxic activity and function as topoisomerase inhibitors. ontosight.airesearchgate.net They may act through mechanisms like inducing apoptosis and inhibiting tubulin polymerization. researchgate.net | ontosight.ai, researchgate.net |
Antimicrobial | Isoquinoline sulfonamides have been identified as allosteric gyrase inhibitors effective against fluoroquinolone-resistant bacteria. ontosight.ai | ontosight.ai |
Antiviral | Certain isoquinoline derivatives have been investigated for their potential to combat viral infections, including HIV. wisdomlib.org | wisdomlib.org |
Anti-inflammatory | The scaffold is a component of compounds studied for their anti-inflammatory effects. ontosight.airesearchgate.netwisdomlib.org | ontosight.ai, researchgate.net, wisdomlib.org |
Contextualization of 1-Aminoisoquinoline Derivatives in Heterocyclic Chemistry
Within the vast family of isoquinolines, 1-aminoisoquinoline derivatives represent a particularly important subclass in heterocyclic chemistry. chemimpex.com These compounds serve as crucial building blocks and key intermediates in the synthesis of a variety of pharmaceuticals. chemimpex.com The presence of the amino group at the C-1 position of the isoquinoline core provides a reactive site for further chemical modifications, allowing for the construction of more complex and functionally diverse molecules.
The synthesis of 1-aminoisoquinoline derivatives is an active area of research, with various methodologies being developed to improve efficiency and yield. organic-chemistry.org For instance, gold(III)-mediated domino reactions of 2-alkynylbenzamides and ammonium acetate have been reported as a facile route to these compounds under mild conditions. organic-chemistry.orgresearchgate.net Other approaches include cobalt(III)-catalyzed C-H/N-H bond functionalization, which offers a broad substrate scope with high efficiency. organic-chemistry.orgacs.org These synthetic advancements are critical as they open up avenues for creating novel compounds for biological screening. researchgate.net 1-Aminoisoquinoline and its derivatives are utilized in the development of fluorescent probes for biological imaging and as catalysts in organic synthesis. chemimpex.com
Current Research Landscape Pertaining to 1-Aminoisoquinolin-7-ol
Specific research dedicated exclusively to this compound is limited in the current scientific literature. Most available information pertains to its basic chemical properties and its availability as a research chemical.
Table 2: Chemical and Physical Properties of this compound
Property | Value | Reference(s) |
---|---|---|
CAS Number | 215454-23-2 | bldpharm.com |
Molecular Formula | C₉H₈N₂O | bldpharm.com |
Molecular Weight | 160.17 g/mol | chemscene.com |
While direct studies on this compound are not widely published, the research landscape for structurally similar compounds provides context for its potential areas of interest. For example, various aminoisoquinoline derivatives are recognized as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. mdpi.comcancernetwork.com PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. mdpi.comcancernetwork.com
Compounds such as 5-aminoisoquinolin-1(2H)-one (5-AIQ) have been extensively studied as water-soluble PARP inhibitors that can reduce tissue injury associated with inflammation and ischemia-reperfusion. nih.govmedchemexpress.com Similarly, other positional isomers like 6-aminoisoquinolin-1-ol and 7-aminoisoquinoline derivatives have been investigated for their kinase-inhibiting properties, with applications in conditions like glaucoma. google.com The anti-tumor effects of novel 7-aminoisoquinoline-5,8-quinone derivatives have also been reported. chemicalbook.comchemicalbook.com
Given the established role of the aminoisoquinoline scaffold in PARP inhibition and kinase modulation, it is plausible that this compound could be a subject of future investigation for similar biological activities. However, without dedicated experimental studies, its specific functions and potential applications remain speculative.
Compound Index
Table 3: List of Chemical Compounds Mentioned
Compound Name | CAS Number |
---|---|
This compound | 215454-23-2 |
1-Aminoisoquinolin-6-ol | 266690-49-7 |
1-aminoisoquinolin-8-ol hydrobromide | 1955540-69-8 |
1-Aminoisoquinoline | 1532-84-9 |
5-Aminoisoquinolin-1(2H)-one (5-AIQ) | 3693-46-5 |
6-aminoisoquinolin-1-ol | Not Available |
7-Aminoisoquinoline | 23707-37-1 |
7-aminoisoquinoline-5,8-quinone | Not Available |
7-Bromoisoquinolin-1-ol | 143468-26-2 |
Isoquinoline | 119-65-3 |
Olaparib | 763113-22-0 |
Rucaparib | 283173-50-2 |
Talazoparib | 1207456-01-6 |
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-aminoisoquinolin-7-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H,(H2,10,11) |
InChI Key |
RXUCSGSFYHUFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1-aminoisoquinolin-7-ol and Analogues
Synthetic Pathways to 1-Aminoisoquinolin-7-ol
The direct synthesis of this compound requires specific strategies to correctly place the amino and hydroxyl functionalities on the isoquinoline core.
Dealkylation of Methoxy Precursors
A common and effective method for synthesizing phenolic isoquinolines, including derivatives of this compound, is through the dealkylation, most commonly demethylation, of the corresponding methoxy-substituted precursors. This strategic removal of a methyl group from a methoxy ether unveils the target hydroxyl group.
For instance, the synthesis of 1-aminoisoquinolin-6-ol has been achieved by the demethylation of the crude 6-methoxyisoquinolin-1-amine precursor using pyridinium chloride. researchgate.net This approach involves first synthesizing the methoxy-analogue, 6-methoxyisoquinolin-1-amine, via amination of 6-methoxyisoquinoline 2-oxide. researchgate.net A similar strategy could theoretically be applied for this compound, starting from 7-methoxyisoquinolin-1-amine.
Alternative Synthetic Routes
Beyond dealkylation, other routes have been developed for related aminoisoquinolines. A practical and scalable synthesis for the isomeric 7-aminoisoquinoline was developed starting from the low-cost material 1,2,3,4-tetrahydroisoquinoline. thieme-connect.com This multi-step process involves partial oxidation, nitration to introduce the nitrogen functionality, aromatization, and finally, reduction of the nitro group to the desired amine. thieme-connect.com While this synthesis yields the 7-aminoisoquinoline core, further functionalization would be required to introduce the 1-amino and 7-ol groups of the target compound.
Another approach involves the construction of the isoquinoline ring from acyclic precursors. The medicinal chemistry synthesis of 7-aminoisoquinoline has been achieved through a Pictet–Spengler reaction of a protected 4-nitrophenethylamine with paraformaldehyde, followed by cleavage of the protecting group, dehydrogenation, and nitro group reduction. thieme-connect.com
Transition Metal-Catalyzed Syntheses of 1-Aminoisoquinoline Derivatives
The synthesis of the 1-aminoisoquinoline scaffold has been significantly advanced by the development of transition metal-catalyzed reactions. These methods often offer high efficiency, regioselectivity, and functional group tolerance, providing access to a wide array of derivatives.
Rhodium(III)-Catalyzed Annulation and C-H Activation Protocols
Rhodium(III) catalysis has emerged as a powerful tool for constructing 1-aminoisoquinolines through C-H activation and annulation cascades. These reactions typically involve the coupling of an aromatic precursor bearing a directing group with an alkyne or a surrogate.
One prominent method utilizes the oxidative coupling of N-aryl or N-alkyl benzamidines with internal alkynes. nih.gov Using a [RhCp*Cl₂]₂ catalyst, this reaction proceeds with high selectivity to afford N-substituted 1-aminoisoquinolines. nih.gov A variety of substituted benzamidines and both symmetrical and unsymmetrical alkynes can be employed.
Another versatile approach involves the Rh(III)-catalyzed annulation of N-aryl amidines with cyclic 2-diazo-1,3-diketones. rsc.org This redox-neutral process allows for the formation of a broad range of 1-aminoisoquinoline derivatives in high yields. rsc.org Similarly, rhodium catalysis enables the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. acs.orgresearchgate.net In these transformations, the N-O bond of the oxime acts as an internal oxidant. acs.org
The following table summarizes the scope of a Rh(III)-catalyzed synthesis of 1-aminoisoquinolines from amidines and alkynes. nih.gov
Amidine (R¹) | Alkyne (R², R³) | Product | Yield (%) |
---|---|---|---|
4-MeC₆H₄ | Ph, Ph | 1-(N-(p-tolyl)amino)-3,4-diphenylisoquinoline | 95 |
4-MeOC₆H₄ | Ph, Ph | 1-(N-(4-methoxyphenyl)amino)-3,4-diphenylisoquinoline | 96 |
4-FC₆H₄ | Ph, Ph | 1-(N-(4-fluorophenyl)amino)-3,4-diphenylisoquinoline | 85 |
Ph | Et, Et | 1-(N-phenylamino)-3,4-diethylisoquinoline | 81 |
Ph | Ph, Me | 1-(N-phenylamino)-4-methyl-3-phenylisoquinoline | 88 |
Copper(II)-Catalyzed Annulation Procedures
Copper catalysts provide an economical and efficient alternative for the synthesis of 1-aminoisoquinoline derivatives. One effective strategy involves the Cu(acac)₂-catalyzed cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates. researchgate.net This method proceeds under mild conditions with high efficiency.
More complex, multi-component reactions have also been developed. A copper-catalyzed three-component reaction of 2-bromoaryl nitriles, terminal alkynes, and amines provides an efficient and selective route to 1-aminoisoquinolines. acs.orgnih.gov This process involves the difunctionalization of the cyano group and proceeds via a proposed Cu(III)-acetylide intermediate, which ensures exclusive 6-endo-dig cyclization. acs.orgnih.gov Copper(II) acetate has also been used to catalyze the intramolecular C-H amination of N-phenyl-1-aminoisoquinoline to generate fused heterocyclic systems. semanticscholar.org
The table below illustrates the variety of 1-aminoisoquinolines synthesized via a copper-catalyzed three-component reaction. acs.org
2-Bromoaryl Nitrile (R¹) | Alkyne (R²) | Amine (R³, R⁴) | Yield (%) |
---|---|---|---|
H | Ph | Morpholine | 85 |
4-Me | Ph | Morpholine | 82 |
4-F | Ph | Morpholine | 78 |
H | n-Bu | Morpholine | 75 |
H | Ph | Piperidine | 88 |
Gold(III)-Mediated Domino Reactions
Gold catalysis offers a mild and efficient pathway to 1-aminoisoquinolines through domino reactions. A facile and widely cited method involves the reaction of readily available 2-alkynylbenzamides with ammonium acetate, which serves as the nitrogen source. acs.orgorganic-chemistry.orgnih.govresearchgate.net
This reaction is typically mediated by a gold(III) catalyst, such as a combination of NaAuCl₄·2H₂O and AgSbF₆, in a solvent like acetonitrile at elevated temperatures. organic-chemistry.org The protocol is compatible with a wide variety of functional groups on the 2-alkynylbenzamide starting material, including those with aryl, heteroaryl, alkenyl, and alkyl groups at the alkyne terminus. organic-chemistry.org The reaction proceeds in moderate to excellent yields, with electron-donating groups on the substrates generally leading to higher yields. organic-chemistry.org A plausible mechanism involves gold-catalyzed cyclization followed by the addition of ammonia and subsequent transformations to yield the final 1-aminoisoquinoline product. researchgate.netorganic-chemistry.orgnih.gov Heterogeneous gold catalysts, such as a bipy-gold(III) complex immobilized on magnetic nanoparticles, have also been developed for this transformation, allowing for easy catalyst recovery. researchgate.net
The scope of the Gold(III)-mediated synthesis is highlighted in the table below. organic-chemistry.org
Substituent on Benzamide (R¹) | Substituent on Alkyne (R²) | Yield (%) |
---|---|---|
H | Phenyl | 92 |
4-Methoxy | Phenyl | 95 |
4-Methyl | Phenyl | 94 |
4-Chloro | Phenyl | 85 |
4-Nitro | Phenyl | 65 |
H | 1-Hexenyl | 72 |
H | Cyclohexyl | 75 |
Cobalt-Catalyzed C-H Functionalization
The use of earth-abundant first-row transition metals like cobalt for C-H activation has gained significant traction as a cost-effective and sustainable alternative to precious metals. core.ac.uk Cobalt(III)-catalysis has been effectively employed for the synthesis of 1-aminoisoquinolines through an oxadiazole-directed aromatic C-H functionalization. acs.orgnih.gov
This strategy involves the coupling of aromatic compounds bearing an oxadiazole directing group with various alkynes. The reaction proceeds via a C-H/N-H bond activation and annulation sequence. chim.it A key feature of this method is the subsequent redox-neutral cleavage of the N-O bond within the directing group, which facilitates the final C-N cyclization to form the 1-aminoisoquinoline core. acs.orgnih.gov This approach is noted for its tolerance of a broad range of functional groups on both the aromatic precursor and the alkyne coupling partner. nih.gov The picolinamide directing group has also been utilized in a similar traceless fashion for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to yield isoquinolines. chim.it
Methodology | Catalyst System | Key Features | Substrates |
Oxadiazole-Directed C-H Activation | Co(III) catalyst | Employs a labile N-O bond for redox-neutral C-N cyclization. acs.org | Aromatic compounds with oxadiazole directing groups, alkynes. acs.orgnih.gov |
Picolinamide-Directed C-H/N-H Annulation | Cobalt catalyst | Utilizes a traceless directing group strategy. chim.it | Benzylamides, alkynes. chim.it |
Aminoquinoline-Directed C-H Alkenylation | Co(OAc)₂ / Mn(OAc)₂ | Effective for ortho-functionalization of sp² C-H bonds. chim.it | Aminoquinoline amides, alkynes. chim.it |
Palladium-Catalyzed Cascade Cyclization-Coupling
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for constructing complex heterocyclic systems like isoquinolines. Cascade reactions, which involve multiple bond-forming events in a single operation, are particularly efficient.
One notable method is the palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides with arylboronic acids. mdpi.com This reaction proceeds through an intramolecular cyclization to form a π-allylpalladium intermediate, which then undergoes a Suzuki coupling with the arylboronic acid to furnish highly substituted 1,2-dihydroisoquinolines. mdpi.com Another powerful approach is the Larock isoquinoline synthesis, which involves the palladium(II)-catalyzed cyclization of o-alkynylbenzaldimines, followed by coupling with electrophiles like alkenes (Heck reaction) or aryl halides. researchgate.netacs.org This method provides a practical route to various 3,4-disubstituted isoquinolines. acs.org Additionally, sequential palladium-catalyzed α-arylation of ketones with o-haloaryl precursors followed by an acid- or base-promoted cyclization provides a convergent and flexible route to a wide array of polysubstituted isoquinolines and their N-oxides. nih.gov
Methodology | Catalyst System | Substrates | Products |
Cascade Cyclization-Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Trisubstituted allenamides, arylboronic acids. mdpi.com | Substituted 1,2-dihydroisoquinolines. mdpi.com |
Larock Cyclization/Olefination | Pd(II) catalyst | o-Alkynylbenzaldimines, alkenes. researchgate.net | 4-(1-Alkenyl)-3-arylisoquinolines. researchgate.net |
Sequential α-Arylation/Cyclization | Palladium catalyst | Ketones, o-bromobenzaldehyde acetals. nih.gov | Polysubstituted isoquinolines and isoquinoline N-oxides. nih.gov |
Domino Heck Cyclization/Cross-Coupling | Palladium catalyst | Alkene-tethered indoles, (E)-β-chlorovinyl ketones. rsc.org | Furan-bearing indolo[2,1-α]isoquinolines. rsc.org |
Metal-Free Synthetic Strategies
Moving away from transition metals, metal-free strategies offer advantages in terms of cost, toxicity, and simplified purification. A prominent approach for synthesizing 1-aminoisoquinolines involves the domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. beilstein-journals.org This reaction is mediated by trimethylaluminum (Me₃Al) and proceeds through a nucleophilic addition of the amine to the nitrile group, followed by an intramolecular cyclization (annulation) onto the ketone carbonyl. beilstein-journals.org A similar strategy reports the activation of the nitrile group toward nucleophilic addition and subsequent annulation in an aqueous medium without any metal or additive, representing a highly atom-economical and green chemical process. rsc.org This method demonstrates high regioselectivity with both primary and secondary amines and tolerates a wide range of functional groups. rsc.org
The development of protocols that operate without any external additives (catalysts, oxidants, or bases) is a significant goal in green chemistry. An additive-free protocol for constructing aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile has been successfully developed to run in an aqueous medium. rsc.org This reaction is operationally simple and has been demonstrated on a gram scale. rsc.org Another approach involves the catalyst- and additive-free annulation of ynediones with isoquinoline N-oxides. acs.org This reaction proceeds via a tandem [3+2] cycloaddition, ring-opening, and N-nucleophilic addition cascade, exhibiting high regioselectivity and atom economy under air conditions. acs.org
Nucleophilic Addition and Intramolecular Cyclization
Cascade Cycloaddition and Annulation Reactions for Isoquinoline Ring Formation
Cascade cycloaddition and annulation reactions provide powerful and efficient pathways to construct the isoquinoline core and its fused derivatives. nih.gov Rhodium(III)-catalyzed [4+2] annulation of N-alkyl benzimidamides with vinylene carbonate has been used to construct 1-aminoisoquinoline derivatives. nih.gov The reaction forms a cycloadduct that undergoes β-oxygen elimination to yield the final product. nih.gov
Other transition metals are also effective. For instance, manganese(I) can catalyze the C-H activation of aryl amidines and their subsequent annulation with dioxolones to form a seven-membered manganacycle intermediate, which then cyclizes to afford aminoisoquinoline derivatives. nih.gov In a different strategy, a dearomatization-guided [3+2] cycloaddition-triggered annulation of in situ-formed isoquinolinium ylides with cyclic imines has been reported to produce complex polycyclic frameworks. thieme-connect.comsorbonne-universite.fr These cascade processes, often involving multiple bond-forming and-breaking events, enable the rapid assembly of complex molecular architectures from simple precursors. sorbonne-universite.fr
Reductive Amination Approaches
Reductive amination is a classic and highly reliable method for forming C-N bonds and is particularly useful for introducing or modifying amine functionalities. masterorganicchemistry.com This methodology has been applied to the synthesis of 1-aminoisoquinoline-based compounds. For example, a 1-aminoisoquinoline moiety was introduced by the reductive amination of a substituted benzaldehyde with isoquinoline-1,6-diamine. nih.gov The reaction proceeds by forming an intermediate imine between the aldehyde and the primary amino group of the diamine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comnih.gov Sodium cyanoborohydride (NaCNBH₃) is a common reducing agent for this transformation because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov This approach is also used to create N,N-disubstituted 6- or 7-aminoisoquinolines, highlighting its versatility in generating diverse analogues. google.com
Methodology | Reagents | Mechanism | Application Example |
Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaCNBH₃). masterorganicchemistry.com | 1. Formation of an imine/iminium ion. 2. In situ reduction to an amine. masterorganicchemistry.com | Synthesis of compound 13 via reaction of benzaldehyde 3a with isoquinoline-1,6-diamine 12 . nih.gov |
Synthetic Utility of Vinyl Azides in Isoquinoline Formation
The application of vinyl azides in the synthesis of heterocyclic compounds has garnered significant attention due to their versatile reactivity. nih.gov Vinyl azides serve as valuable precursors for various reactive intermediates, including iminyl radicals, 2H-azirines, and iminyl metal complexes, which can undergo cyclization to form a range of nitrogen-containing heterocycles such as isoquinolines. nih.govrsc.org The inherent reactivity of the vinyl azide group, often enhanced by the presence of a double bond, allows for diverse synthetic transformations. nih.gov
One notable strategy for isoquinoline synthesis involves the palladium-catalyzed cyclization of oximes with vinyl azides. organic-chemistry.orgacs.org This method provides a useful protocol for constructing various isoquinoline derivatives under mild conditions and with good functional group tolerance. organic-chemistry.orgacs.org In this transformation, the oxime can act as both a directing group and an internal oxidant. acs.org
A general representation of this palladium-catalyzed approach is the reaction between an aromatic oxime and a vinyl azide to yield the corresponding isoquinoline. The reaction proceeds efficiently in the presence of a palladium catalyst.
While vinyl azides have been established as effective synthons for the construction of the isoquinoline core, and various methods exist for the synthesis of 1-aminoisoquinolines, a specific and direct synthetic route to this compound utilizing vinyl azide chemistry has not been extensively documented in the reviewed literature. acs.orgacs.orgresearchgate.net General methods for preparing 1-aminoisoquinolines often involve reactions such as the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium acetate or the direct amination of isoquinoline, which can require harsh reaction conditions. acs.orggoogle.com
The research on vinyl azide-mediated isoquinoline synthesis primarily focuses on the formation of the core heterocyclic structure with various substituents. For instance, palladium-catalyzed reactions of aromatic oximes and vinyl azides have been shown to produce a range of substituted isoquinolines. acs.org The table below summarizes representative examples of isoquinolines synthesized via this methodology.
Table 1: Examples of Isoquinolines Synthesized via Palladium-Catalyzed Cyclization of Oximes and Vinyl Azides
Oxime Reactant | Vinyl Azide Reactant | Product | Yield (%) | Reference |
Benzaldoxime | 1-azido-2-phenylethene | 3-phenylisoquinoline | 85 | acs.org |
4-Methoxybenzaldoxime | 1-azido-2-phenylethene | 6-methoxy-3-phenylisoquinoline | 78 | acs.org |
4-Chlorobenzaldoxime | 1-azido-2-phenylethene | 6-chloro-3-phenylisoquinoline | 82 | acs.org |
Naphthalen-2-ylmethanone oxime | 1-azido-2-phenylethene | 3-phenylbenzo[g]isoquinoline | 75 | acs.org |
This table is illustrative and based on generalized outcomes of the described reaction type. Specific yields and conditions can be found in the cited literature.
The formation of the isoquinoline ring from vinyl azides can also proceed through the generation of iminyl radicals. nih.gov These radicals can be formed by the addition of an external radical species to the vinyl azide, leading to subsequent cyclization. nih.gov However, the application of this specific radical pathway for the synthesis of this compound is not detailed in the available sources.
Mechanistic Investigations of 1-aminoisoquinoline Synthesis and Reactions
Elucidation of Reaction Mechanisms in Isoquinoline Synthesis
The formation of the 1-aminoisoquinoline scaffold is often achieved through complex, multi-step reactions. Mechanistic studies, including kinetic experiments and computational analysis, have shed light on the intricate pathways involved in these transformations.
Role of Intermediates (e.g., Rhodacyclic, Iminium, Carbine)
The pathways to 1-aminoisoquinolines are frequently governed by the formation of specific reactive intermediates. Transition metal catalysis, in particular, has been shown to proceed through several key species.
Rhodacyclic Intermediates: Rhodium-catalyzed reactions are prominent in 1-aminoisoquinoline synthesis. In the annulation of N-aryl benzamidines with alkynes, a seven-membered rhodacyclic intermediate is generated through C-H activation. rsc.org This intermediate undergoes reductive elimination to yield the final 1-aminoisoquinoline product. rsc.org Similarly, the coupling of N-alkyl benzimidamide with vinylene carbonate, a reaction catalyzed by Rh(III), proceeds through a cycloadduct intermediate that subsequently eliminates a β-oxygen to form the 1-aminoisoquinoline. rsc.org In some cases, a five-membered rhodacycle is proposed as a key intermediate. nih.gov For instance, in the reaction of N-aryl amidines with diazo homophthalimides, a six-membered rhodacycle forms, which then coordinates with the diazo compound to generate a Rh-carbene intermediate. nih.gov
Iminium Intermediates: Iminium ions are another class of crucial intermediates. In a trimethylaluminum (Me3Al)-mediated domino reaction, 2-(2-oxo-2-phenylethyl)benzonitrile condenses with an amine to form an imine intermediate. organic-chemistry.org This intermediate undergoes intramolecular cyclization, followed by an N- acs.orgresearchgate.net-shift and protonation to yield the 1-aminoisoquinoline. organic-chemistry.org Silver(I)-catalyzed electrophilic cyclization of benzaldoxime can also generate an iminium ion, which is a key step in certain synthetic routes. rsc.org
Carbene Intermediates: Cobalt(III) and Rhodium(III) catalyzed reactions involving diazo compounds proceed via the formation of metal-carbene intermediates. nih.govnih.govrsc.org In the Co(III)-catalyzed reaction of aryl amidines with diazo compounds, the process is redox-neutral and produces only N₂ and H₂O as byproducts. organic-chemistry.orgresearchgate.netnih.gov A plausible mechanism involves the formation of a cationic cobalt(III) catalyst that facilitates the generation of structurally diverse isoquinolines. rsc.orgresearchgate.net Similarly, Rh(III)-catalyzed reactions of N-aryl amidines with cyclic 2-diazo-1,3-diketones involve a cascade of C-H activation and intramolecular cyclization, where the diazo compound serves as a carbene precursor. acs.orgrsc.org Iodonium ylides can also serve as safe and accessible carbene precursors in Rh(III)-catalyzed cascade annulations. researcher.life
Transition State Analysis in Cyclization Reactions
Computational studies have provided insights into the energetics of the cyclization steps. For instance, in the synthesis of isoquinoline N-oxides via oxidative cyclization of ketoximes, density functional theory (DFT) calculations have been used to compare ionic and radical pathways. scribd.com These studies revealed that the ionic mechanism, proceeding through a cationic intermediate, has a significantly lower activation barrier for the ring-forming step compared to the radical pathway. scribd.com This suggests that the reaction predominantly follows an ionic route. scribd.com In other systems, analysis of the transition state vectors has confirmed concerted cyclization processes, detailing the atomic motions involved in bond formation and cleavage.
Influence of Catalysts and Reagents on Reaction Pathways
The choice of catalyst and reagents is paramount in directing the outcome of 1-aminoisoquinoline synthesis. Different metal catalysts can favor distinct mechanistic pathways, leading to different products or regioselectivity.
Copper-based catalysts, for example, favor a 6-endo-dig cyclization of 2-alkynylbenzonitriles with secondary amines, leading specifically to 1-aminoisoquinolines. nih.gov In contrast, other metal triflates (Zn, Ag, Bi, Sc, Yb) promote a 5-exo-dig cyclization, resulting in the formation of 1-aminoisoindolines. nih.gov This highlights the critical role of the metal in controlling the regioselectivity of the cyclization.
Rhodium(III) and Cobalt(III) catalysts are frequently used to facilitate C-H activation and annulation reactions. rsc.orgnih.govresearchgate.net The use of an oxadiazole directing group in Co(III)-catalyzed synthesis allows for a redox-neutral C-N cyclization. researchgate.net The specific ligands on the metal center and the choice of base or other additives can also profoundly influence the reaction pathway. For instance, in the synthesis of 1-aminoisoquinolines from 2-methylaryl aldehydes and nitriles, the use of LiHMDS alone leads to the desired product, whereas the addition of cesium fluoride alters the reaction course to produce isoquinolines instead. researcher.life
The following table summarizes the influence of various catalysts on the synthesis of 1-aminoisoquinolines.
Catalyst System | Starting Materials | Key Intermediate/Mechanism | Product |
[RhCp*Cl₂]₂ / CsOPiv | N-aryl amidines, cyclic 2-diazo-1,3-diketones | Rh-carbene, C-H activation/cyclization | 1-Aminoisoquinolines acs.org |
Co(III) | Aryl amidines, diazo compounds | Co-carbene, C-H/N-H functionalization | 1-Aminoisoquinolines researchgate.netnih.gov |
Copper-based | 2-Alkynylbenzonitriles, secondary amines | 6-endo-dig cyclization | 1-Aminoisoquinolines nih.gov |
Me₃Al | 2-(2-oxo-2-phenylethyl)benzonitriles, amines | Iminium intermediate, domino reaction | Substituted 1-aminoisoquinolines organic-chemistry.org |
AgOTf | o-Alkynylbenzaldoximes, isocyanates | Electrophilic cyclization/[3+2] cycloaddition | 1-Aminoisoquinolines scite.ai |
Rh(III) | N-aryl benzamidines, alkynes | Rhodacyclic intermediate, oxidative coupling | N-substituted 1-aminoisoquinolines rsc.orgnih.gov |
Studies on Regioselectivity and Stereoselectivity in Derivatization
Controlling the substitution pattern on the isoquinoline core is a significant challenge in synthetic design. The regioselectivity of these reactions is often dictated by the catalyst and the directing groups present on the substrates.
In metal-catalyzed domino reactions of 2-alkynylbenzonitriles, the choice of metal catalyst is the deciding factor for regioselectivity. As mentioned, copper catalysts direct the reaction to form 1-aminoisoquinolines (via 6-endo-dig cyclization), while zinc, silver, and other triflates lead to 1-aminoisoindolines (via 5-exo-dig cyclization). nih.gov This catalyst-controlled regioselectivity provides a powerful tool for selectively accessing different heterocyclic scaffolds from the same starting material. nih.gov
Furthermore, the use of directing groups on the starting materials plays a crucial role. In Rh(III)-catalyzed C-H activation, amidine groups can direct the functionalization to the ortho position of an aryl ring, leading to the selective formation of 1-aminoisoquinolines. rsc.orgnih.gov Triflic anhydride has been used as an activator in the amination of isoquinoline-N-oxides, enhancing the electrophilicity at the C-1 position and leading to regioselective amination.
The table below illustrates examples of regioselective control in 1-aminoisoquinoline synthesis.
Reaction Type | Catalyst/Reagent | Substrates | Regioselectivity Control | Outcome |
Aminative Domino Cyclization | Copper-based catalyst | 2-Alkynylbenzonitriles, secondary amines | Metal-controlled cyclization mode (6-endo-dig) | Selective formation of 1-aminoisoquinolines nih.gov |
Aminative Domino Cyclization | Zn, Ag, Bi, Sc, Yb triflates | 2-Alkynylbenzonitriles, secondary amines | Metal-controlled cyclization mode (5-exo-dig) | Selective formation of 1-aminoisoindolines nih.gov |
C-H Activation/Annulation | Rh(III) catalyst | N-aryl benzamidines, alkynes | Amidine directing group | Regioselective C-C and C-N bond formation rsc.orgnih.gov |
Amination | Triflic anhydride | Isoquinoline-N-oxides, amines | Activation of C-1 position | Regioselective synthesis of 1-aminoisoquinolines |
Derivatives and Analogues of 1-aminoisoquinolin-7-ol: Structural Elaboration and Functionalization
Synthesis of Substituted 1-Aminoisoquinoline Derivatives
The construction of the 1-aminoisoquinoline skeleton and its substituted variants can be achieved through a multitude of synthetic strategies, often employing transition-metal catalysis to facilitate efficient bond formation. These methods provide access to a wide array of derivatives with diverse functional groups.
One prominent approach involves the C–H activation and annulation of N-aryl amidines. acs.org Rhodium(III) catalysis, for instance, enables the reaction of N-aryl amidines with partners like cyclic 2-diazo-1,3-diketones or alkynes. acs.orgnih.gov This process forms two new bonds (C-C and C-N) in a single operation, constructing the isoquinoline core under mild conditions. acs.org Similarly, cobalt(III) catalysts can be used for the C-H/N-H bond functionalization of aryl amidines with diazo compounds. organic-chemistry.org Ruthenium catalysts have also been employed for the oxidative coupling of benzylamines with internal alkynes, where the primary amine acts as a directing group.
Copper-catalyzed reactions offer another facile route. A one-pot, three-component coupling reaction has been developed to rapidly assemble a library of structurally diverse 1-aminoisoquinoline derivatives. nih.gov Another copper-catalyzed method involves the denitrogenative transannulation of 3-aminoindazoles. organic-chemistry.org
Other synthetic protocols include:
Me₃Al-mediated domino reactions : This method treats 2-(2-oxo-2-phenylethyl)benzonitriles with various amines, proceeding through a nucleophilic addition and subsequent intramolecular cyclization. beilstein-journals.org
Metal-free synthesis : A novel approach utilizes the reaction of 4H-pyran derivatives with secondary amines, which proceeds via a ring-opening and sequential ring-closing mechanism to yield multisubstituted 1-aminoisoquinolines. researchgate.net
Gold(III)-mediated domino reactions : Starting from readily available 2-alkynylbenzamides and ammonium acetate, this method produces 1-aminoisoquinoline derivatives under mild conditions. acs.org
Silver-catalyzed cyclization : Silver triflate can catalyze the electrophilic cyclization of o-alkynylbenzaldoximes with isocyanates to afford a series of 1-amino-isoquinolines. nih.gov
Table 1: Selected Synthetic Methodologies for 1-Aminoisoquinoline Derivatives
Catalytic System | Starting Materials | Key Transformation | Reference(s) |
---|---|---|---|
Rhodium(III) | N-aryl amidines, alkynes/diazo compounds | Oxidative coupling / C-H activation | acs.orgnih.govrsc.org |
Copper(I) or (II) | 2-halobenzonitriles, terminal alkynes, NaN₃ | One-pot three-component coupling | nih.gov |
Trimethylaluminum (Me₃Al) | 2-(2-oxo-2-phenylethyl)benzonitriles, amines | Domino nucleophilic addition/cyclization | beilstein-journals.org |
Metal-Free | 4H-pyran derivatives, secondary amines | Ring-opening/ring-closing cascade | researchgate.net |
Gold(III) | 2-Alkynylbenzamides, ammonium acetate | Domino hydroamination/cyclization | acs.org |
Silver(I) | o-Alkynylbenzaldoximes, isocyanates | Electrophilic cyclization/[3+2] cycloaddition | nih.gov |
Cobalt(III) | Aryl amidines, diazo compounds | C-H/N-H bond functionalization | organic-chemistry.org |
Introduction of Heterocyclic Moieties
Fusing or attaching other heterocyclic rings to the 1-aminoisoquinoline scaffold is a common strategy to explore new chemical space and modulate biological activity. These modifications can lead to complex, polycyclic systems with distinct properties.
One example is the synthesis of imidazo[2,1-a]isoquinoline scaffolds. This can be achieved through a multicomponent cascade cyclization, where an intermolecular nucleophilic attack of isoquinolin-1-amine on an acetophenone derivative is followed by intramolecular annulation. nih.gov This core can be further functionalized, for instance, by selenation or sulfenylation. nih.gov
Another structural variation is the creation of spiro-isoquinoline frameworks. A one-step protocol has been developed involving the C-H activation of an N-aryl amidine with a diazo homophthalimide, which proceeds through an isoquinoline intermediate that undergoes subsequent cyclization and deamination. nih.gov
In the context of kinase inhibitor development, a pyridylpyrimidine group was attached to the N-1 position of the aminoisoquinoline core, replacing a previous benzamide moiety. acs.org This modification was crucial for improving kinase selectivity. acs.org The synthesis of these N-substituted derivatives often involves standard cross-coupling or nucleophilic substitution reactions on the 1-amino group.
Acylation and Sulfonamidation Strategies
Acylation can be achieved using standard reagents like acyl chlorides or by employing cross-dehydrogenative coupling (CDC) strategies. organic-chemistry.org For example, an oxidative CDC reaction enables the acylation of isoquinolines with arylmethanols in the presence of an oxidant like K₂S₂O₈. organic-chemistry.org
Sulfonamidation introduces the N-arylsulfonamide group, a critical moiety in many bioactive molecules. sioc-journal.cn Transition metal-catalyzed methods are frequently used to form the C-N bond required for sulfonamidation. sioc-journal.cn For instance, a ruthenium-catalyzed reaction has been used for the ortho-sulfonamidation of α-tetralones with sulfonyl azides. acs.org While direct sulfonamidation on the 1-aminoisoquinoline nitrogen is a standard synthetic transformation, specific literature examples often focus on the synthesis of the core itself. However, general methods for the sulfonamidation of amines using sulfonyl chlorides in the presence of a base like pyridine are directly applicable. nih.gov Electrochemical methods for aromatic C-H sulfonamidation have also been developed. beilstein-journals.org
Bioisosteric Replacements in 1-Aminoisoquinoline Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties to maintain biological activity, is a cornerstone of drug design. researchgate.netcresset-group.com The 1-aminoisoquinoline moiety has emerged as a highly effective bioisostere, most notably for the benzamidine group. researchgate.netufrj.br
The benzamidine group is strongly basic (pKa ~12.5), which can lead to poor oral bioavailability. nih.govufrj.br The 1-aminoisoquinoline group, being significantly less basic (pKa ≈ 7.5), offers a solution to this pharmacokinetic challenge. nih.govufrj.br This replacement has been successfully applied in the design of orally active thrombin inhibitors, where substituting the benzamidine in the lead compound Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) with 1-aminoisoquinoline led to potent enzyme inhibition with improved membrane transport. ufrj.brwiley-vch.de
A similar strategy was employed in the discovery of agonists for the human MAS-related G protein-coupled receptor X1 (MRGPRX1). Replacing the benzamidine group in a lead compound with 1-aminoisoquinoline not only addressed the high basicity but also resulted in the most potent agonist in the series, which also exhibited greater selectivity over opioid receptors. nih.gov This highlights that the bioisosteric replacement can enhance both pharmacokinetic and pharmacodynamic properties.
Table 2: Comparison of Physicochemical and Biological Properties of Benzamidine and its 1-Aminoisoquinoline Bioisostere
Moiety | pKa (approx.) | Key Feature | Application Example | Outcome of Replacement | Reference(s) |
---|---|---|---|---|---|
Benzamidine | ~12.5 | Strongly basic | Thrombin Inhibitor (NAPAP) | - | nih.govufrj.br |
1-Aminoisoquinoline | ~7.5 | Moderately basic | Thrombin Inhibitor | Improved oral bioavailability | ufrj.brwiley-vch.de |
Benzamidine | ~12.5 | Strongly basic | MRGPRX1 Agonist | - | nih.gov |
1-Aminoisoquinoline | ~7.5 | Moderately basic | MRGPRX1 Agonist | Increased potency and selectivity | nih.gov |
Rational Design of Analogue Libraries for Structure-Activity Relationship Studies
The development of potent and selective drugs requires a systematic exploration of the structure-activity relationships (SAR). The rational design of analogue libraries around the 1-aminoisoquinoline scaffold is a key strategy to achieve this.
Structure-based drug design (SBDD) is a powerful tool in this process. For example, in the development of novel inhibitors for the oncogenic protein KRAS G12C, SBDD was used to design a target library based on a 1-amino-3-aryl isoquinoline scaffold. nih.gov A versatile ruthenium-catalyzed C-H functionalization/annulation reaction was then developed to expediently synthesize these designed compounds for in vitro testing. nih.gov
Similarly, the discovery of inhibitors for the B-Raf kinase, another cancer target, involved the strategic replacement of a benzamide core with a 1-aminoisoquinoline scaffold. acs.org This modification, part of a lead optimization campaign, significantly improved kinase selectivity and conferred favorable pharmacokinetic properties, leading to potent anti-tumor agents. acs.org
Modern hit-finding technologies, such as the screening of DNA-encoded libraries (DELs), are also being used to identify novel starting points for drug discovery programs. acs.org Hits from these screens can be further optimized through the synthesis of focused analogue libraries, often guided by computational modeling and X-ray crystallography, to rapidly establish SAR and improve potency and selectivity. acs.orgnih.gov The 1-aminoisoquinoline scaffold, with its numerous points for diversification, is well-suited for the construction of such libraries. nih.govresearchgate.net
Q & A
Q. What are the primary synthetic routes for 1-Aminoisoquinolin-7-ol, and how do reaction parameters influence yield and purity?
- Methodological Answer : this compound is synthesized via two main routes: (1) nucleophilic substitution starting from isoquinoline derivatives and (2) hydrogenation under controlled pressure. Key parameters include temperature (room temperature to 100°C for substitution), catalyst selection, and molar ratios of reactants. For example, triflate catalysts enhance reaction efficiency in substitution pathways, while hydrogenation requires precise pressure control to avoid side products .
Q. Table 1. Synthetic Methods and Optimization Parameters
Method | Key Conditions | Critical Parameters |
---|---|---|
Nucleophilic Substitution | Triflate catalyst, 25–100°C | Temperature, catalyst loading |
Hydrogenation | H₂ gas, Pd/C catalyst | Pressure, reaction time |
Q. How is the structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural confirmation relies on spectroscopic and thermal analysis:
- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify amino (-NH₂) and hydroxyl (-OH) group positions.
- IR Spectroscopy : Identifies N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.
- Melting Point Analysis : 120–122°C confirms purity .
Q. Table 2. Key Physical Properties
Property | Value/Range | Method |
---|---|---|
Melting Point | 120–122°C | Differential Scanning Calorimetry |
Solubility | Polar solvents | Solubility assays (H₂O, EtOH) |
Advanced Research Questions
Q. What mechanisms underlie the antitumor activity of this compound, and how are its enzyme inhibition properties evaluated?
- Methodological Answer : The compound inhibits Cdc25B phosphatase, a regulator of cell cycle progression, by competitively binding to its active site. Researchers use:
- In Vitro Enzyme Assays : Measure IC₅₀ values via colorimetric substrates (e.g., p-nitrophenyl phosphate).
- Cell Proliferation Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Molecular Docking : Predict binding interactions using software like AutoDock Vina .
Q. How can researchers address the solubility limitations of this compound in non-polar solvents for pharmacological applications?
- Methodological Answer : Strategies to enhance solubility include:
Q. What strategies are employed to enhance the selectivity of this compound derivatives in targeting specific biological pathways?
- Methodological Answer : Selectivity is optimized via:
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, methyl groups) at positions 2 or 3 to modulate target affinity.
- Computational Modeling : Predict off-target effects using QSAR or machine learning tools.
- Kinetic Selectivity Assays : Compare inhibition rates of target vs. non-target enzymes (e.g., Cdc25B vs. PTP1B phosphatases) .
Data Contradiction and Validation
Q. How should researchers validate synthetic protocols when encountering inconsistent yields across studies?
- Methodological Answer : Use Design of Experiments (DOE) to isolate critical variables (e.g., temperature, catalyst ratio). For example:
- Response Surface Methodology (RSM) : Maps interactions between parameters to identify optimal conditions.
- Reproducibility Checks : Validate protocols using independent labs or round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.